molecular formula C20H40BrNO2 B8482349 dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide

dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide

Cat. No.: B8482349
M. Wt: 406.4 g/mol
InChI Key: ARZADRIAOMWMOJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is a cationic surfactant monomer known for its unique properties, including its ability to form lyotropic liquid crystalline phases. This compound is widely used in the field of polymer science and materials chemistry due to its amphiphilic nature, which allows it to self-assemble into various nanostructures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide typically involves the quaternization of (2-Methacryloyloxyethyl)dimethylamine with 1-bromododecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide primarily undergoes polymerization reactions. It can participate in both homopolymerization and copolymerization with other monomers such as acrylamide .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanomaterials and as a monomer in the preparation of functional polymers.

    Biology: Employed in the formulation of drug delivery systems and as a component in gene delivery vectors.

    Medicine: Investigated for its potential in antimicrobial coatings and as a part of wound healing formulations.

    Industry: Utilized in the production of coatings, adhesives, and personal care products.

Mechanism of Action

The mechanism of action of dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is primarily based on its ability to self-assemble into micelles and other nanostructures. This self-assembly is driven by the amphiphilic nature of the molecule, where the hydrophobic dodecyl chain interacts with other hydrophobic entities, and the hydrophilic quaternary ammonium group interacts with water or other polar solvents. This property is exploited in various applications, such as drug delivery, where the compound can encapsulate hydrophobic drugs and enhance their solubility and bioavailability .

Comparison with Similar Compounds

  • (2-Methacryloyloxyethyl)trimethylammonium chloride
  • (2-Methacryloyloxyethyl)dimethylammonium chloride
  • (2-Methacryloyloxyethyl)dimethylammonium methosulfate

Comparison: dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is unique due to its long hydrophobic dodecyl chain, which imparts distinct self-assembly properties compared to its shorter-chain analogs. This results in different phase behaviors and applications, particularly in the formation of lyotropic liquid crystalline phases and the development of advanced materials .

Properties

Molecular Formula

C20H40BrNO2

Molecular Weight

406.4 g/mol

IUPAC Name

dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide

InChI

InChI=1S/C20H40NO2.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-21(4,5)17-18-23-20(22)19(2)3;/h2,6-18H2,1,3-5H3;1H/q+1;/p-1

InChI Key

ARZADRIAOMWMOJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-]

Related CAS

96526-36-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a two-necked flask provided with a reflux condenser and a dropping funnel were introduced 94.3 g (0.6 mol) of methacryloyloxyethyl-N,N-dimethylamine, 78 g of isopropyl ether and 0.1 g of hydroquinone monomethyl ether, which was employed as a polymerization inhibitor, and mixed homogeneously. After dropping 149.5 g (0.6 mol) of 1-bromododecane thereinto within about 15 minutes, the mixture was allowed to stand overnight under stirring at room temperature. Then the reaction mixture was washed with 500 ml of isopropyl ether to obtain crystals of methacryloyloxyethyl-N,N-dimethyldodecylammonium bromide.
Quantity
94.3 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
149.5 g
Type
reactant
Reaction Step Two

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